REACTION_CXSMILES
|
C(O[K])(C)(C)C.O1CCCC1.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][CH2:21]Cl)=[CH:15][CH:14]=1>O>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH:20]=[CH2:21])=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
58.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)OCCCl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with methyl tert-butyl ether (200 mL, 150 mL) twice
|
Type
|
WASH
|
Details
|
washed with saturated brine (100 mL) twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in hexane (100 mL)
|
Type
|
CUSTOM
|
Details
|
the precipitated insoluble substance was removed by filtration
|
Type
|
WASH
|
Details
|
The insoluble substance was further washed with hexane (5 mL) five times
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (hexane)
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)OC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |